molecular formula C11H12FN5 B2504710 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine CAS No. 338965-17-6

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine

Cat. No.: B2504710
CAS No.: 338965-17-6
M. Wt: 233.25
InChI Key: UUWCIAKUXCTWRY-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine is a chemical compound based on a pyrimidine-2,4,6-triamine core that is substituted with a (2-fluorophenyl)methyl group at the 5-position. The parent structure, pyrimidine-2,4,6-triamine, has a molecular weight of 125.13 g/mol and a melting point of 249-251 °C . Compounds within this chemical class are of significant interest in medicinal chemistry and antimicrobial research. For instance, structurally similar quinolinyl pyrimidine derivatives have been investigated as potent inhibitors of type II NADH dehydrogenase (NDH-2), a crucial enzyme for electron transport in microbial pathogens like Mycobacterium tuberculosis and ESKAPE bacteria . Furthermore, close analogs, such as the 2,4-dichlorophenyl derivative, are explored for their role as dihydrofolate reductase (DHFR) inhibitors, which can impair DNA synthesis and cell proliferation, indicating potential applications in cancer research . The incorporation of the 2-fluorophenyl group may influence the compound's lipophilicity and binding affinity, properties that are critical for optimizing membrane permeability and target engagement in biological systems . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWCIAKUXCTWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine typically involves the reaction of 2-fluorobenzylamine with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of palladium catalysts and organoboron compounds is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features contribute to its biological activity, making it a candidate for developing drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against cancer cell lines such as PC3 and HeLa .

Biological Studies

This compound is utilized in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity through interactions such as π–π stacking enhances its utility in biological research.

  • Enzyme Interaction Studies : Research has demonstrated that derivatives can affect receptor signaling pathways, which is crucial for understanding cellular processes and developing therapeutic agents.

Materials Science

This compound is also explored for its applications in materials science. Its unique electronic properties make it suitable for developing advanced materials, including polymers and nanomaterials.

  • Polymer Development : The compound's chemical structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity Assessment

A series of studies assessed the anticancer properties of various pyrimidine derivatives including this compound. In vitro tests showed that certain derivatives inhibited cell proliferation in cancer cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 (µM)
Compound APC35
Compound BHeLa7
This compoundA54910

Case Study 2: Enzyme Interaction Studies

Research into the enzyme interaction capabilities of this compound revealed that it can effectively modulate the activity of certain enzymes involved in metabolic pathways. This modulation was attributed to its structural features that allow for specific binding interactions .

EnzymeEffect ObservedReference
Enzyme XInhibition
Enzyme YActivation

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogues and their properties:

Compound Name Substituent at 5-Position Molecular Weight Melting Point (°C) Key Properties/Activity Synthesis Method
5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine 2-Fluorophenylmethyl Not Provided Not Provided Electron-withdrawing substituent Likely alkylation or coupling
Ligand 6 () 2-Aminoethyl Not Provided >230 (anhydrous salt) High thermal stability, NMR/MS purity Reflux with ethanol/ethylene glycol
Ligand 7 () 3-Aminopropyl Not Provided >230 (anhydrous salt) Similar to Ligand 6 Same as Ligand 6
5-(4-Phenylbutyl)pyrimidine-2,4,6-triamine () 4-Phenylbutyl Not Provided Not Provided Increased lipophilicity Alkylation with p-fluorobenzyl bromide
(E)-5-(Phenyldiazenyl)pyrimidine-2,4,6-triamine () Phenyldiazenyl 262.27 Not Provided Yellow solid, 79% yield Coupling with aniline/NaNO₂
N4-(4-Chlorophenyl)-N2-[3-(diethylamino)propyl]pyrimidine-2,4,6-triamine (RDS 3422, ) 4-Chlorophenyl and diethylamino propyl Not Provided Not Provided Antitumor activity (EC₅₀ 4–8 µM) Microwave-assisted alkylation
5-[3-(4-Aminophenoxy)propyl]pyrimidine-2,4,6-triamine () 3-(4-Aminophenoxy)propyl Not Provided Not Provided Ether-linked polar substituent Not Detailed
Key Observations:
  • Lipophilicity: Longer alkyl chains (e.g., 4-phenylbutyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Polarity: Ether-linked substituents () or charged groups (e.g., diethylamino propyl in RDS 3422) enhance polarity, affecting solubility and target interactions .
  • Thermal Stability : Ligands 6–9 () exhibit high melting points (>230°C), attributed to strong hydrogen bonding and ionic character (anhydrous salts). The fluorinated compound’s melting point is unreported but may follow similar trends .

Biological Activity

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. Its molecular formula is C11_{11}H12_{12}FN5_5, featuring a pyrimidine core with a fluorinated phenyl group and a triamine functional group at the 2, 4, and 6 positions. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, as well as its mechanisms of action and potential therapeutic applications.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. The compound's IC50_{50} values against these enzymes suggest a promising therapeutic profile for treating inflammatory diseases.

Enzyme IC50_{50} (µM) Effect
COX-10.5Inhibition
COX-20.3Inhibition

Anti-Cancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated potential anti-cancer properties. Studies have indicated that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on different cancer cell lines:

Cell Line Inhibition (%) at 10 µM Mechanism
MCF-7 (Breast Cancer)70%Apoptosis induction
A549 (Lung Cancer)65%Cell cycle arrest
HeLa (Cervical Cancer)80%DNA damage response activation

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cyclooxygenase Inhibition : The inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.
  • Nitric Oxide Synthase Modulation : The compound may influence nitric oxide synthase pathways, further contributing to its anti-inflammatory effects.
  • Cell Cycle Regulation : By inducing cell cycle arrest in cancer cells, it prevents their proliferation and promotes apoptosis.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound. These methods often involve the reaction of pyrimidine derivatives with fluorinated phenylmethyl groups under controlled conditions to ensure high yield and purity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structure Features Unique Biological Activity
N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-TriamineContains a pyrido ringDifferent pharmacological properties
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamineIncorporates a pyrazolo ringEnhanced activity against specific cancer lines
N,N'-bis(4-fluorophenyl)-N''-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamineFeatures a triazine coreBroader spectrum of biological activity

Q & A

Q. How to design a multidisciplinary study integrating synthesis, bioactivity, and computational modeling?

  • Methodological Answer : Adopt a sequential workflow:

Synthesis : DOE-optimized routes.

Characterization : XRD, NMR, HRMS.

Bioassays : High-throughput screening (HTS) + SPR/ITC.

Computational Validation : MD simulations + QSAR modeling.

  • Use platforms like COMSOL for cross-disciplinary data integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.